molecular formula C16H11Cl2NOS B1372836 6-Chloro-2-(2,5-dimethyl-3-thienyl)quinoline-4-carbonyl chloride CAS No. 1160263-05-7

6-Chloro-2-(2,5-dimethyl-3-thienyl)quinoline-4-carbonyl chloride

Cat. No. B1372836
M. Wt: 336.2 g/mol
InChI Key: PRRANPSNDKJSMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-2-(2,5-dimethyl-3-thienyl)quinoline-4-carbonyl chloride, also known as CLQ, is a synthetic compound developed by scientists as a potential drug candidate due to its unique chemical structure and biological properties. It has a molecular weight of 336.24 .


Molecular Structure Analysis

The molecular formula of 6-Chloro-2-(2,5-dimethyl-3-thienyl)quinoline-4-carbonyl chloride is C16H11Cl2NOS . For a detailed view of the molecular structure, you may refer to the 2D or 3D molecular structure files available in scientific databases .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 336.24 . More detailed physical and chemical properties are not available in the sources I found.

Scientific Research Applications

  • Anticancer Research

    • Quinoline-containing compounds have been reported as potential antitumor agents . They may inhibit tumor growth by cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration and modulation of nuclear receptor responsiveness .
  • Antifungal Research

    • Quinolones and their heteroannulated derivatives have shown antifungal activities .
  • Anti-inflammatory Research

    • Quinolones and their heteroannulated derivatives have shown anti-inflammatory activities .
  • Anti-diabetes Research

    • Quinolones and their heteroannulated derivatives have shown anti-diabetes activities .
  • Anti-Alzheimer’s Disease Research

    • Quinolones and their heteroannulated derivatives have shown anti-Alzheimer’s disease activities .
  • Antioxidant Research

    • Quinolones and their heteroannulated derivatives have shown antioxidant activities .
  • Antiviral Research

    • Quinoline derivatives have shown antiviral activities . They are used extensively in the treatment of various infections .
  • Antidepressant Research

    • Quinoline derivatives have shown antidepressant activities . They are used extensively in the treatment of various mental health conditions .
  • Anticonvulsant Research

    • Quinoline derivatives have shown anticonvulsant activities . They are used extensively in the treatment of various neurological conditions .
  • Antihypertensive Research

    • Quinoline derivatives have shown antihypertensive activities . They are used extensively in the treatment of various cardiovascular conditions .
  • Anti-HIV Research

    • Quinoline derivatives have shown anti-HIV activities . They are used extensively in the treatment of HIV .
  • Proteomics Research

    • “6-Chloro-2-(2,5-dimethyl-3-thienyl)quinoline-4-carbonyl chloride” is a product for proteomics research .
  • Antibacterial Research

    • Quinoline derivatives have shown antibacterial activities . They are used extensively in the treatment of various bacterial infections .
  • Antiparasitic Research

    • Quinoline derivatives have shown antiparasitic activities . They are used extensively in the treatment of various parasitic infections .
  • Antituberculosis Research

    • Quinoline derivatives have shown antituberculosis activities . They are used extensively in the treatment of tuberculosis .
  • Antiprotozoal Research

    • Quinoline derivatives have shown antiprotozoal activities . They are used extensively in the treatment of protozoal infections .
  • Antipsychotic Research

    • Quinoline derivatives have shown antipsychotic activities . They are used extensively in the treatment of various mental health conditions .
  • Antiasthmatic Research

    • Quinoline derivatives have shown antiasthmatic activities . They are used extensively in the treatment of asthma .

Safety And Hazards

6-Chloro-2-(2,5-dimethyl-3-thienyl)quinoline-4-carbonyl chloride is classified as an irritant . Always handle it with appropriate safety measures.

properties

IUPAC Name

6-chloro-2-(2,5-dimethylthiophen-3-yl)quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2NOS/c1-8-5-11(9(2)21-8)15-7-13(16(18)20)12-6-10(17)3-4-14(12)19-15/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRRANPSNDKJSMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)C)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901171253
Record name 6-Chloro-2-(2,5-dimethyl-3-thienyl)-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901171253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-(2,5-dimethyl-3-thienyl)quinoline-4-carbonyl chloride

CAS RN

1160263-05-7
Record name 6-Chloro-2-(2,5-dimethyl-3-thienyl)-4-quinolinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160263-05-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-2-(2,5-dimethyl-3-thienyl)-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901171253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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